2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile

Description

Properties

IUPAC Name |

2-[(3-ethoxynaphthalen-2-yl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c1-2-19-16-9-14-6-4-3-5-13(14)8-15(16)7-12(10-17)11-18/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFUBPONVQHHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C=C1C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

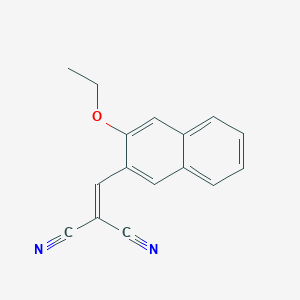

Chemical Structure and Properties

The compound features a naphthalene ring substituted with an ethoxy group and a malononitrile moiety. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against a range of pathogens.

- Anticancer Properties : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

- Antioxidant Effects : The compound has demonstrated antioxidant properties, contributing to its therapeutic potential.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound was evaluated against several bacterial strains using the disk diffusion method. The results indicated notable inhibition zones, particularly against Gram-positive bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anticancer Activity

Research conducted on the anticancer properties of this compound utilized various cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner.

Case Study: Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.4 |

| MCF7 | 6.8 |

| A549 | 4.9 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : The compound may interfere with the synthesis of essential proteins in microbial cells.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Key Research Findings and Gaps

Synthetic Flexibility : Substituents on the aryl/heteroaryl group dictate solubility, crystallinity, and electronic properties. Ethoxy groups (as in the target compound) may enhance solubility without significantly altering conjugation .

Crystallographic Diversity: Alkyl chains in phenothiazine derivatives induce polymorphism (monoclinic vs. triclinic), impacting material properties .

Unresolved Questions: The exact crystal structure and optoelectronic performance of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile remain uncharacterized. Comparative studies with naphthalene analogs (e.g., 2-((2-hydroxynaphthalen-1-yl)methylene)malononitrile ) are needed.

Q & A

Q. What are the common synthetic routes for preparing 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile, and what parameters influence yield?

The compound is typically synthesized via multi-step processes, including Knoevenagel condensation between malononitrile and ethoxynaphthaldehyde derivatives. Key parameters include reaction time (e.g., 48–72 hours), temperature (60–80°C), and catalyst choice (e.g., piperidine or Lewis acids). Solvent selection (e.g., THF or ethanol) and stoichiometric ratios also critically affect intermediate formation and final purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

X-ray crystallography is the gold standard for resolving three-dimensional conformation, while spectroscopic methods (NMR, IR) confirm functional groups and connectivity. For example, NMR can identify ethoxy and methylene protons, and IR detects nitrile stretching vibrations (~2200 cm). Computational methods like density functional theory (DFT) validate experimental geometries and predict electronic properties .

Q. How does the reactivity of the malononitrile moiety influence downstream applications?

The malononitrile group acts as a strong electron-withdrawing unit, enabling nucleophilic additions and cycloadditions. This reactivity is exploited in synthesizing heterocycles (e.g., pyranopyrimidines) or bioactive molecules. For instance, the α,β-unsaturated nitrile system participates in Michael additions or Diels-Alder reactions .

Q. What methods ensure purity and stability during storage and handling?

Purification via flash chromatography (silica gel) or recrystallization (ethyl acetate/petroleum ether) is standard. Stability is maintained in inert atmospheres (N) at low temperatures (-20°C). Analytical techniques like TLC and HPLC monitor degradation, particularly hydrolysis of the nitrile groups .

Q. How is the compound typically handled to minimize decomposition?

Use anhydrous solvents (e.g., THF, DMF) and moisture-free conditions to prevent hydrolysis. Reactions are often conducted under nitrogen, and intermediates are dried with agents like anhydrous NaSO. Gloveboxes or Schlenk lines are recommended for air-sensitive steps .

Advanced Research Questions

Q. How can synthetic conditions be optimized to enhance enantioselectivity or regioselectivity?

Catalytic asymmetric methods, such as chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP), can improve enantioselectivity. Solvent polarity and temperature gradients (e.g., slow cooling for crystallization) refine regioselectivity. DFT simulations guide catalyst design by modeling transition states .

Q. What discrepancies exist between computational and experimental structural data, and how are they resolved?

DFT-predicted bond lengths may deviate <0.02 Å from X-ray data due to crystal packing effects. Hydrogen bonding networks (e.g., C–H···N interactions) observed in crystallography are incorporated into computational models to improve accuracy. Hybrid QM/MM methods reconcile electronic and steric effects .

Q. What biological targets or mechanisms are associated with derivatives of this compound?

Analogues with thiazole or furan substituents show activity against enzymes like kinases or microbial targets. Structure-activity relationship (SAR) studies reveal that ethoxy and nitrile groups enhance lipophilicity and target binding. In vitro assays (e.g., enzyme inhibition or cytotoxicity) validate hypothesized mechanisms .

Q. How does the compound degrade under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS identify degradation products, such as hydrolyzed carboxylic acids. Kinetic modeling (Arrhenius plots) predicts shelf life, while buffered solutions (pH 1–13) assess pH-dependent hydrolysis pathways .

Q. How should conflicting data on reaction pathways or biological activity be addressed?

Mechanistic studies (e.g., isotopic labeling or trapping intermediates) clarify reaction pathways. For biological contradictions, orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement. Replicating experiments under standardized conditions (e.g., COST Action protocols) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.